Ent-diltiazem(1+) is a derivative of diltiazem, a well-known calcium channel blocker primarily used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. The compound is characterized by its ability to inhibit calcium ion influx across cell membranes, leading to vasodilation and reduced myocardial oxygen demand.
Diltiazem was first synthesized in the 1960s and has since been extensively studied and utilized in clinical settings. The compound is derived from the benzothiazepine class of medications, which share a common structural framework that contributes to their pharmacological properties.
Ent-diltiazem(1+) falls under the category of calcium channel blockers and is classified as a pharmaceutical agent used in cardiovascular therapy. It is also recognized for its potential use in other therapeutic areas due to its vasodilatory effects.
The synthesis of diltiazem, including Ent-diltiazem(1+), can be achieved through various methods, including:
A typical synthetic route involves:
Ent-diltiazem(1+) has the molecular formula and a molecular weight of 414.52 g/mol. The structure features a benzothiazepine core with various functional groups that contribute to its pharmacological activity.
Ent-diltiazem(1+) undergoes various chemical reactions during synthesis, including:
The reaction conditions (temperature, time, and reagents) are critical for optimizing yield and purity. For instance, maintaining specific temperatures during condensation reactions (85°C to 120°C) ensures efficient product formation without degrading sensitive intermediates .
Ent-diltiazem(1+) functions primarily as a calcium channel blocker by inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This action leads to:
The pharmacodynamics involve binding to L-type calcium channels, which are pivotal in regulating cardiac muscle contraction and vascular tone .
Ent-diltiazem(1+) is primarily utilized in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2